Mass Spectrometric Differentiation: +3 Da Mass Shift vs. Non-Deuterated 4-HHE
The (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal internal standard provides a +3 Da mass shift (m/z 117.20 vs. 114.14 for unlabeled 4-HHE) due to the presence of three deuterium atoms at the C6 position . This mass difference allows for complete mass spectrometric resolution from the endogenous analyte in multiple reaction monitoring (MRM) transitions, which is unattainable with a non-deuterated standard [1]. The use of a d3-labeled analog is essential for isotope dilution UHPLC-QqQ-MS/MS methods, where the internal standard must co-elute with the analyte but be distinguishable by its m/z ratio [2].
| Evidence Dimension | Mass Shift for MS Quantification |
|---|---|
| Target Compound Data | 117.20 g/mol (C6H7D3O2); m/z shift of +3 Da |
| Comparator Or Baseline | Unlabeled 4-HHE: 114.14 g/mol (C6H10O2); m/z shift of 0 Da |
| Quantified Difference | Δ = +3 Da |
| Conditions | LC-MS/MS; isotope dilution UHPLC-QqQ-MS/MS |
Why This Matters
A +3 Da mass shift is necessary for accurate isotope dilution mass spectrometry, preventing cross-talk between the internal standard and analyte channels.
- [1] PubChem. (S,E)-4-Hydroxyhex-2-enal. Compound Summary. View Source
- [2] Wang F, Cui Y, Liu D, Brennan C, Benjakul S, Cheng W, Xiao G, Ma L. Simultaneous determination of typical toxic aldehydes formed during food frying and digestion using isotope dilution UHPLC-QqQ-MS/MS. Grain & Oil Science and Technology. 2024;7(1):42-49. View Source
